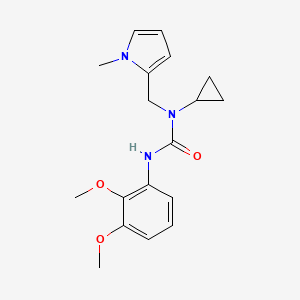

1-cyclopropyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-cyclopropyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea is a chemical compound with potential applications in scientific research. This compound is a urea derivative that has been synthesized and studied for its potential use as a tool compound in biochemical and physiological experiments. In

Applications De Recherche Scientifique

Urease Inhibitors and Medical Applications

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research has focused on urease inhibitors, including urea derivatives, as potential drugs for treating these infections. Despite acetohydroxamic acid being the only clinically used urease inhibitor, it has severe side effects, indicating a need for alternative inhibitors with better safety profiles. The exploration of urea derivatives and other compounds as urease inhibitors highlights the potential for developing novel treatments for gastric and urinary tract infections (Kosikowska & Berlicki, 2011).

Biosensors for Urea Detection

Advancements in biosensors for detecting and quantifying urea concentration have significant implications across various domains, including medical diagnostics and environmental monitoring. Urea biosensors, employing the enzyme urease for specificity, have been developed using materials such as nanoparticles and conducting polymers. These biosensors are crucial for monitoring urea levels in clinical settings, indicating potential applications in diagnosing and managing conditions related to abnormal urea concentrations (Botewad et al., 2021).

Drug Design and Urea Derivatives

The unique hydrogen bonding capabilities of ureas make them significant in drug design, serving as key components in small molecules with a wide range of bioactivities. Research on urea derivatives has revealed their importance in modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules, positioning urea motifs as valuable in medicinal chemistry for targeting various biological pathways (Jagtap et al., 2017).

Ureaform as a Slow-Release Fertilizer

In agriculture, ureaform, a condensation product of urea and formaldehyde, has been utilized as a slow-release fertilizer. Its degradation, governed by microbial activity, provides a sustained nitrogen source for crops, improving nutrient management and reducing environmental pollution. This application underscores the role of urea derivatives in enhancing agricultural productivity and sustainability (Alexander & Helm, 1990).

Urea in Hydrogen Energy Storage

Exploring urea as a hydrogen carrier presents a perspective on its potential for sustainable energy supply. Urea's attributes as a non-toxic, stable, and widely available resource make it a promising candidate for hydrogen storage and fuel cell power, offering an economical and environmentally friendly alternative to traditional energy carriers (Rollinson et al., 2011).

Propriétés

IUPAC Name |

1-cyclopropyl-3-(2,3-dimethoxyphenyl)-1-[(1-methylpyrrol-2-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-20-11-5-6-14(20)12-21(13-9-10-13)18(22)19-15-7-4-8-16(23-2)17(15)24-3/h4-8,11,13H,9-10,12H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEKCHWAALVNSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)C(=O)NC3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopropyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2458532.png)

![2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2458533.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2458536.png)

![(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2458538.png)